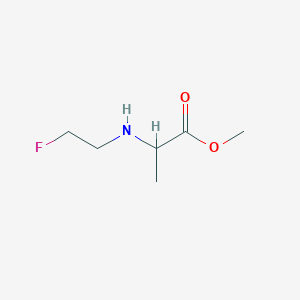

Methyl 2-((2-fluoroethyl)amino)propanoate

Description

Significance of Fluorine Incorporation in Amino Acid Derivatives for Academic Research

The incorporation of fluorine into amino acid derivatives is a key strategy in modern chemistry and drug discovery. rsc.orgwiley.com Fluorine's unique properties, such as its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, lead to significant changes in the parent molecule. nih.gov These modifications are leveraged in academic research to enhance molecular properties and to develop novel research tools.

One of the primary advantages of fluorination is the ability to modulate the physicochemical properties of amino acids and peptides. The introduction of fluorine can increase a molecule's lipophilicity, which can improve its membrane permeability. nih.gov Furthermore, the strong carbon-fluorine bond can enhance the metabolic stability of peptides by protecting them from enzymatic degradation. google.com This increased stability is a crucial factor in the development of therapeutic peptides with longer half-lives.

Fluorinated amino acids also serve as valuable probes in biochemical and structural studies. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems. nih.gov This allows for the detailed investigation of peptide and protein conformation, dynamics, and interactions with other molecules. nih.govnih.gov Additionally, the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is a cornerstone of Positron Emission Tomography (PET) imaging, enabling the non-invasive visualization and quantification of biological processes. nih.govnih.gov

The synthesis of fluorinated amino acids has evolved significantly, with various methods being developed to introduce fluorine into different positions of the amino acid scaffold. rsc.orgbohrium.com These synthetic strategies can be broadly categorized into the use of fluorinated building blocks or the direct fluorination of amino acid precursors. rsc.orgbohrium.com The choice of synthetic route depends on the desired location and number of fluorine atoms.

Overview of the Structural Characteristics of Methyl 2-((2-fluoroethyl)amino)propanoate

This compound is a derivative of the amino acid alanine (B10760859), where a 2-fluoroethyl group is attached to the amino group, and the carboxylic acid is esterified with a methyl group. Its structure combines the features of a natural amino acid with the unique properties conferred by the fluorine atom.

The structural characteristics of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₁₂FNO₂ |

| Molecular Weight | 149.16 g/mol |

| IUPAC Name | methyl 2-[(2-fluoroethyl)amino]propanoate |

| SMILES | CC(C(=O)OC)NCCF |

The strategic placement of the fluorine atom on the ethyl group attached to the nitrogen atom is a common motif in the design of fluorinated molecules. This "fluoroethylamino" moiety can impact intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding to biological targets. The conformational flexibility of the fluoroethyl group can also play a role in how the molecule presents itself to its environment.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-fluoroethylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2/c1-5(6(9)10-2)8-4-3-7/h5,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRNWWJHHDHQMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NCCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Methyl 2 2 Fluoroethyl Amino Propanoate

Reactions Involving the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, capable of participating in a variety of bond-forming reactions.

N-Acylation and N-Protection Strategies

The secondary amine of Methyl 2-((2-fluoroethyl)amino)propanoate can readily undergo N-acylation. This reaction involves the substitution of the hydrogen atom on the nitrogen with an acyl group (R-C=O). Common acylating agents include acyl chlorides and acid anhydrides. ncert.nic.in The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.instackexchange.com For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. This transformation is fundamental in organic synthesis for the formation of amides. researchgate.net

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent unwanted side reactions. This is achieved by introducing a "protecting group." mychemblog.com For secondary amines, a common and effective protecting group is the tert-butoxycarbonyl (Boc) group. mychemblog.comorganic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, often in the presence of a base or a catalyst like 4-(dimethylamino)pyridine (DMAP). mychemblog.comsigmaaldrich.comrsc.org The resulting N-Boc protected carbamate (B1207046) is stable under a wide range of basic and nucleophilic conditions but can be easily removed under acidic conditions, allowing for selective deprotection at a later stage in the synthesis. organic-chemistry.orgsigmaaldrich.com

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| N-Acetylation | Acetyl Chloride (CH₃COCl) | Pyridine, DCM, 0°C to RT | Methyl 2-(N-(2-fluoroethyl)acetamido)propanoate |

| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Pyridine or NaOH(aq), DCM | Methyl 2-(N-benzoyl-N-(2-fluoroethyl)amino)propanoate |

| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | DMAP (cat.), DCM or THF, RT | Methyl 2-(N-(tert-butoxycarbonyl)-N-(2-fluoroethyl)amino)propanoate |

Nucleophilic Substitution Reactions

As a nucleophile, the secondary amine can react with electrophiles such as alkyl halides in a nucleophilic substitution reaction, a process also known as N-alkylation. ucalgary.cawikipedia.org This Sₙ2 reaction involves the attack of the amine's lone pair on the electrophilic carbon of an alkyl halide, displacing the halide leaving group. ucalgary.ca This reaction leads to the formation of a tertiary amine. However, a significant drawback of this method is the potential for over-alkylation. The tertiary amine product is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt. ncert.nic.inlibretexts.org To achieve selective mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the starting amine. chemguide.co.uk

| Reactant (Alkyl Halide) | Typical Conditions | Product (Tertiary Amine) |

|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃, Acetonitrile (B52724), Heat | Methyl 2-((2-fluoroethyl)(methyl)amino)propanoate |

| Benzyl (B1604629) Bromide (BnBr) | Et₃N, THF, RT | Methyl 2-(benzyl(2-fluoroethyl)amino)propanoate |

| Ethyl Bromoacetate | NaHCO₃, DMF, RT | Methyl 2-((2-(ethoxycarbonyl)methyl)(2-fluoroethyl)amino)propanoate |

Transformations at the Ester Moiety

The methyl ester group is a carboxylic acid derivative that is susceptible to nucleophilic acyl substitution, enabling its conversion into a variety of other functional groups.

Hydrolysis and Transesterification Reactions

Ester hydrolysis is the cleavage of an ester to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk Acid-catalyzed hydrolysis, typically using a strong acid like HCl or H₂SO₄ in an excess of water, is a reversible process. chemguide.co.ukgoogle.com To drive the reaction to completion, the alcohol byproduct (methanol) can be removed as it forms. google.com

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that uses a strong base like sodium hydroxide (B78521) (NaOH). algoreducation.commasterorganicchemistry.com The reaction produces the salt of the carboxylic acid (a carboxylate) and an alcohol. masterorganicchemistry.com A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk Saponification is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.ukalgoreducation.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comwikipedia.org For example, reacting this compound with ethanol (B145695) under acidic or basic conditions will replace the methyl group with an ethyl group, forming ethyl 2-((2-fluoroethyl)amino)propanoate and methanol (B129727). study.com Using the alcohol reactant as the solvent can help drive the equilibrium toward the desired product. masterorganicchemistry.com

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, HCl (cat.) | Heat (Reflux) | 2-((2-Fluoroethyl)amino)propanoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH(aq) 2. H₃O⁺ | 1. Heat (Reflux) 2. Acid workup | 2-((2-Fluoroethyl)amino)propanoic acid |

| Transesterification (Acid-Catalyzed) | Ethanol, H₂SO₄ (cat.) | Heat (Reflux) | Ethyl 2-((2-fluoroethyl)amino)propanoate |

| Transesterification (Base-Catalyzed) | Ethanol, NaOEt (cat.) | Heat (Reflux) | Ethyl 2-((2-fluoroethyl)amino)propanoate |

Conversion to Amides and Other Carboxylic Acid Derivatives

The ester can be converted into an amide through a reaction known as aminolysis. chemistrysteps.commasterorganicchemistry.com This involves heating the ester with ammonia, a primary amine, or a secondary amine. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com Although the alkoxy group is a poor leaving group, the reaction can be driven to completion, often by using the amine as the solvent or by heating. chemistrysteps.comresearchgate.net This method provides a direct route to primary, secondary, or tertiary amides depending on the amine used. masterorganicchemistry.com For example, reaction with methylamine (B109427) would yield N-methyl-2-((2-fluoroethyl)amino)propanamide.

Reactivity of the 2-Fluoroethyl Group

The 2-fluoroethyl group introduces unique reactivity due to the presence of the highly electronegative fluorine atom. The C-F bond is very strong, making fluoride (B91410) a poor leaving group in nucleophilic substitution reactions. stackexchange.com However, its electron-withdrawing nature can influence reactions at adjacent carbons.

Under the influence of a strong, non-nucleophilic base, the 2-fluoroethyl group can undergo an elimination reaction to form a double bond. lumenlearning.com This dehydrofluorination can proceed through different mechanisms, such as the E2 (bimolecular elimination) or E1cb (unimolecular elimination conjugate base) pathway. stackexchange.comlibretexts.org The E2 mechanism is a concerted, one-step process where the base removes a proton from the carbon adjacent to the fluorine-bearing carbon, and the fluoride ion is expelled simultaneously. visualizeorgchem.comucalgary.camasterorganicchemistry.com The E1cb mechanism involves the initial formation of a carbanion intermediate, followed by the loss of the fluoride leaving group. stackexchange.com Given that fluoride is a poor leaving group, an E1cb-like mechanism may be favored if the proton being removed is sufficiently acidic. stackexchange.com

While direct Sₙ2 substitution of the fluoride is challenging due to it being a poor leaving group, such reactions are not impossible. ucla.edu They typically require harsh conditions or specialized reagents to activate the C-F bond. ucla.edu In some contexts, particularly in nucleophilic aromatic substitution, fluorine can act as an effective leaving group because the rate-determining step is the initial nucleophilic attack, not the C-F bond cleavage. masterorganicchemistry.com For an aliphatic system like this, however, elimination is a more probable pathway under basic conditions.

| Reaction Type | Reagent | Potential Product | Notes |

|---|---|---|---|

| Elimination (Dehydrofluorination) | Strong, bulky base (e.g., KOtBu) | Methyl 2-(vinylamino)propanoate | Proceeds via E2 or E1cb mechanism. stackexchange.comucalgary.ca Fluoride is a poor leaving group, making this reaction challenging. |

| Nucleophilic Substitution | Strong Nucleophile (e.g., NaI) | Methyl 2-((2-iodoethyl)amino)propanoate | Difficult due to the strength of the C-F bond and poor leaving group ability of F⁻. stackexchange.comucla.edu |

Investigation of Fluorine Stability and Exchange

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts considerable stability to organofluorine compounds. However, its stability can be influenced by the surrounding molecular structure and reaction conditions. In the context of this compound, the stability of the C-F bond is a critical factor in its chemical profile.

Research into the hydrolytic stability of N-trifluoromethyl secondary amines has shown that these compounds can be prone to HF elimination and hydrolysis. Studies on a range of N-trifluoromethyl secondary amines in various pH media (pH 1.0, 7.0, 7.4, and 10.0) revealed that aromatic N-trifluoromethyl compounds generally exhibit higher resistance to acidic conditions compared to their alkyl-substituted counterparts. For instance, after 6 hours in an HCl solution (pH 1.0), significant degradation was observed for several compounds, indicating that the C-F bond, while strong, is not entirely inert, particularly under acidic conditions that can facilitate elimination or substitution reactions.

The stability of the C-F bond in the fluoroethyl group of this compound is expected to be substantial under neutral conditions. However, under strongly acidic or basic conditions, or in the presence of potent nucleophiles, the potential for fluorine exchange or elimination exists. The proximity of the amino group could potentially influence the C-F bond stability through intramolecular interactions, although specific studies on this compound are not prevalent. The general understanding of C-F bond chemistry suggests that any transformation involving this bond would require significant energy input or specific catalytic conditions.

Electrolytic Reactions of N-(Fluoroethyl)amines

The electrochemical behavior of N-(fluoroethyl)amines has been systematically investigated, providing valuable insights into the reactivity of compounds like this compound under electrolytic conditions. A key study in this area is the work of Fuchigami and Ichikawa on the regioselective anodic methoxylation of N-(fluoroethyl)amines.

Anodic oxidation of N-alkyl-N-(fluoroethyl)amines in methanol has been shown to be a highly regioselective process. The presence of the electron-withdrawing fluoroethyl group significantly influences the site of oxidation. The general mechanism of anodic oxidation of amines involves the removal of an electron from the nitrogen atom to form a cation radical, followed by deprotonation of an α-carbon and a subsequent second electron transfer to generate an iminium cation. This cation is then trapped by a nucleophile, in this case, methanol.

In the case of N-(fluoroethyl)anilines, the regioselectivity of the anodic methoxylation is dependent on the other N-alkyl substituent. For instance, the anodic oxidation of N-methyl-N-(2,2,2-trifluoroethyl)aniline in methanol containing Et4NOTs as a supporting electrolyte exclusively yields the product of methoxylation at the methyl group, with no methoxylation occurring on the trifluoroethyl group. This is attributed to the destabilizing effect of the electron-withdrawing trifluoroethyl group on the adjacent cation radical, which directs the deprotonation to the less electron-deficient methyl group.

The table below summarizes the results of the regioselective anodic methoxylation of various N-(fluoroethyl)amines, demonstrating the directing effect of the fluoroalkyl group.

| Substrate | Supporting Electrolyte | Electricity (F/mol) | Product(s) | Yield (%) |

|---|---|---|---|---|

| N-Methyl-N-(2,2,2-trifluoroethyl)aniline | Et4NOTs | 2.5 | N-(Methoxymethyl)-N-(2,2,2-trifluoroethyl)aniline | 85 |

| N-Ethyl-N-(2,2,2-trifluoroethyl)aniline | Et4NOTs | 2.5 | N-(1-Methoxyethyl)-N-(2,2,2-trifluoroethyl)aniline | 82 |

| N-Propyl-N-(2,2,2-trifluoroethyl)aniline | Et4NOTs | 2.5 | N-(1-Methoxypropyl)-N-(2,2,2-trifluoroethyl)aniline | 79 |

| N-Butyl-N-(2,2,2-trifluoroethyl)aniline | Et4NOTs | 2.5 | N-(1-Methoxybutyl)-N-(2,2,2-trifluoroethyl)aniline | 78 |

| N-Methyl-N-(2-fluoroethyl)aniline | Et4NOTs | 2.5 | N-(Methoxymethyl)-N-(2-fluoroethyl)aniline | 80 |

These findings suggest that for this compound, anodic oxidation in methanol would likely lead to methoxylation at the carbon alpha to the nitrogen in the propanoate moiety rather than on the fluoroethyl group. The electron-withdrawing nature of the 2-fluoroethyl group deactivates the adjacent methylene (B1212753) group towards oxidation. This regioselectivity provides a powerful synthetic tool for the specific functionalization of such molecules.

Methyl 2 2 Fluoroethyl Amino Propanoate As a Strategic Building Block in Organic Synthesis

Precursor for the Synthesis of Complex Fluorinated Biomolecules

The introduction of fluorinated motifs into peptides, peptidomimetics, and other biologically relevant molecules is a well-established strategy to enhance their pharmacological profiles. nih.gov Methyl 2-((2-fluoroethyl)amino)propanoate is poised to be a valuable precursor in this context, offering a unique combination of a chiral amino acid scaffold and a flexible fluoroethyl moiety.

The synthesis of peptides and peptidomimetics typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially coupled to a growing chain on a solid support. masterorganicchemistry.compeptide.comwpmucdn.com this compound, after appropriate protection of the secondary amine (e.g., with Fmoc or Boc groups), could be readily incorporated into peptide sequences using standard coupling reagents. masterorganicchemistry.com The presence of the N-alkyl group can sometimes present steric challenges during coupling, but modern coupling reagents and methodologies are often able to overcome these hurdles. mdpi.com

The incorporation of this building block could lead to peptides with enhanced properties. The fluorine atom can engage in favorable interactions with biological targets and may also shield the adjacent peptide bond from enzymatic degradation. Furthermore, the conformational constraints imposed by the N-alkyl group can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity. nih.gov

Table 1: Potential Applications in Peptide and Peptidomimetic Synthesis

| Application Area | Rationale for Using this compound |

| Enhanced Proteolytic Stability | The N-alkyl group can sterically hinder the approach of proteases, increasing the half-life of the peptide therapeutic. |

| Improved Cell Permeability | The lipophilicity introduced by the fluoroethyl group may enhance the ability of the peptide to cross cell membranes. |

| Conformational Control | The N-alkylation restricts the rotational freedom of the peptide backbone, potentially favoring a bioactive conformation. |

| Modulation of Binding Affinity | The fluorine atom can participate in unique non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with the target receptor. |

Amino acids and their esters are versatile starting materials for the synthesis of a wide array of heterocyclic compounds. rdd.edu.iq The presence of both a nucleophilic nitrogen and an electrophilic ester group in this compound makes it an attractive precursor for the construction of fluorinated heterocycles, which are privileged scaffolds in medicinal chemistry. nih.gov

The resulting fluorinated heterocyclic compounds could be screened for a variety of biological activities, as the introduction of fluorine is known to often enhance the therapeutic potential of such molecules.

Utility in the Construction of Chiral Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. This compound is a chiral molecule, and its use in synthesis allows for the transfer of this chirality to more complex products.

The asymmetric synthesis of chiral propanoic acid derivatives has been a subject of significant research. nih.gov Methodologies for the stereoselective synthesis of chiral molecules often employ chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. rsc.org In the case of this compound, the inherent chirality of the amino acid backbone can be leveraged to direct the stereochemistry of subsequent transformations. For example, reactions at the alpha-carbon or functionalization of the ester group could proceed with a high degree of stereocontrol, influenced by the existing stereocenter.

This makes this compound a valuable chiral building block for the synthesis of a variety of enantiomerically pure fluorinated molecules with potential applications in materials science and medicinal chemistry.

Development of Fluorine-Containing Probes for Chemical Biology Research

The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 isotope (¹⁹F) have made it an invaluable tool in chemical biology. researchgate.net ¹⁹F NMR offers a high signal-to-noise ratio and a large chemical shift window, which is highly sensitive to the local chemical environment. This allows for the study of protein structure, dynamics, and ligand binding with minimal background interference. researchgate.net

This compound could be utilized in the synthesis of ¹⁹F-containing molecular probes. For example, it could be incorporated into peptides or small molecules designed to bind to a specific biological target. d-nb.info The ¹⁹F NMR signal of the fluoroethyl group would then serve as a reporter, providing information on the binding event and the environment of the probe when interacting with its target.

Furthermore, fluorescent probes are essential tools for visualizing biological processes. nih.gov While the fluoroethyl group itself is not fluorescent, the amino acid scaffold of this compound provides a handle for the attachment of fluorophores. The resulting dual-functional probes could be used in a variety of imaging and biochemical assays.

Table 2: Potential as a Building Block for Chemical Biology Probes

| Probe Type | Application | Role of this compound |

| ¹⁹F NMR Probes | Studying protein-ligand interactions, protein folding, and enzyme mechanisms. | Provides a sensitive ¹⁹F NMR signal that reports on the local environment. researchgate.net |

| Fluorescent Probes | Imaging cellular processes, tracking biomolecules, and high-throughput screening. | Serves as a scaffold for the attachment of a fluorophore, with the fluorine potentially modulating the probe's properties. ed.ac.uk |

Advanced Analytical Methodologies for the Characterization of Methyl 2 2 Fluoroethyl Amino Propanoate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in Methyl 2-((2-fluoroethyl)amino)propanoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed to map out the carbon-hydrogen framework and identify the fluorine environment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The methyl group of the propanoate moiety would likely appear as a doublet, coupled to the adjacent methine proton. The methoxy (B1213986) group of the ester would present as a singlet. The methylene (B1212753) protons of the fluoroethyl group would exhibit complex splitting patterns due to coupling with both the adjacent nitrogen and the fluorine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. researchgate.netmdpi.comnih.gov It is anticipated that distinct signals would be observed for the carbonyl carbon of the ester, the methoxy carbon, the two carbons of the propanoate backbone, and the two carbons of the fluoroethyl group. The carbon directly bonded to the fluorine atom would show a characteristic large coupling constant (¹JCF).

¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR is an indispensable tool for its characterization. wikipedia.orghuji.ac.ilnih.govnih.govbiophysics.org ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it excellent for detecting fluorine-containing compounds. wikipedia.org The spectrum for this compound would be expected to show a single resonance for the fluorine atom, which would be split into a triplet by the two adjacent protons (²JHF). The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom. wikipedia.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | 1.2-1.4 | Doublet | J = ~7 Hz |

| ¹H | 2.7-2.9 | Multiplet | - |

| ¹H | 3.3-3.5 | Quartet | J = ~7 Hz |

| ¹H | 3.6-3.8 | Singlet | - |

| ¹H | 4.4-4.6 | Doublet of Triplets | ²JHF = ~47 Hz, ³JHH = ~5 Hz |

| ¹³C | 18-22 | - | - |

| ¹³C | 50-55 | - | - |

| ¹³C | 55-60 | - | - |

| ¹³C | 82-86 | Doublet | ¹JCF = ~170 Hz |

| ¹³C | 172-176 | - | - |

| ¹⁹F | -215 to -225 | Triplet | ²JHF = ~47 Hz |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.govacs.org

IR Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands. A strong band around 1730-1750 cm⁻¹ would be indicative of the C=O stretch of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1100-1300 cm⁻¹ region. The N-H stretching vibration of the secondary amine may be observed around 3300-3500 cm⁻¹. The C-F stretching vibration would likely be found in the 1000-1100 cm⁻¹ range.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| N-H | Stretch | 3300-3500 | Weak |

| C-H (sp³) | Stretch | 2850-3000 | Strong |

| C=O (Ester) | Stretch | 1730-1750 | Moderate |

| C-O (Ester) | Stretch | 1100-1300 | Moderate |

| C-N | Stretch | 1000-1250 | Moderate |

| C-F | Stretch | 1000-1100 | Moderate |

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation and purity assessment.

Due to the polarity and potential for low volatility of amino acid derivatives, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging. acs.orgnih.gov Therefore, derivatization is often employed to increase volatility and thermal stability. nih.govnist.gov For this compound, derivatization of the secondary amine with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would yield a more volatile compound suitable for GC-MS analysis. The mass spectrum would show the molecular ion peak of the derivatized compound, and the fragmentation pattern would be characteristic of the structure, aiding in its confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of polar and non-volatile compounds, making it well-suited for this compound without the need for derivatization. researchgate.netmdpi.comnih.gov

LC-MS: This technique would separate the compound from any impurities, and the mass spectrometer would provide the molecular weight of the eluting components. This is particularly useful for assessing the purity of the sample.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a crucial step in confirming the chemical formula of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass.

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the potential separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and analytical assessment of compounds like this compound. nih.gov Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, would be a standard method for purity analysis. For the separation of enantiomers, chiral HPLC columns would be necessary. The unique properties of fluorinated compounds can also be exploited for separation using fluorocarbon-based columns. nih.gov

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Information Provided | Application for this compound |

|---|---|---|

| ¹H NMR | Proton environment and connectivity | Structural elucidation |

| ¹³C NMR | Carbon framework | Structural elucidation |

| ¹⁹F NMR | Fluorine environment | Confirmation of fluorine presence and structural elucidation |

| IR Spectroscopy | Functional groups | Identification of ester, amine, and C-F bonds |

| Raman Spectroscopy | Molecular vibrations, especially non-polar bonds | Confirmation of molecular structure |

| GC-MS (with derivatization) | Molecular weight and fragmentation | Structural confirmation and purity assessment |

| LC-MS | Molecular weight of separated components | Purity assessment and analysis of polar compounds |

| HRMS | Exact mass and elemental composition | Unambiguous confirmation of chemical formula |

| HPLC | Separation and quantification | Purity assessment and preparative purification |

| Chiral HPLC | Separation of enantiomers | Determination of enantiomeric purity |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are indispensable tools for the separation, identification, and quantification of this compound from reaction mixtures, as well as for monitoring its stability and detecting impurities. These techniques separate components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Methodology and Findings

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like amino acid esters. nih.govscispace.com In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) silica (B1680970) gel, is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netscielo.br The separation is achieved by meticulously controlling parameters such as mobile phase composition, pH, and flow rate. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of the main compound from any potential impurities or degradation products within a reasonable timeframe. nih.gov

UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. This results in markedly higher resolution, increased sensitivity, and significantly faster analysis times. youtube.com The principles of separation remain the same as in HPLC, but the enhanced efficiency of UPLC is particularly advantageous for analyzing complex samples and for high-throughput screening. For fluorinated compounds, UPLC coupled with mass spectrometry (LC-MS) offers a powerful platform for both quantification and structural elucidation of unknown impurities. youtube.com

Detection of this compound, which lacks a strong chromophore, is typically performed using a UV detector at a low wavelength, such as in the range of 200-225 nm. scielo.br

A representative set of conditions for an RP-HPLC method is detailed in the table below. These parameters are based on established methods for similar propanoate and amino acid derivatives and provide a robust starting point for method development. scispace.comresearchgate.netscielo.br

Table 1: Illustrative RP-HPLC Parameters for Analysis

| Parameter | Description / Value |

|---|---|

| Stationary Phase (Column) | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1 M Phosphate (B84403) Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection | UV at 225 nm |

Chiral HPLC for Enantiomeric Purity Determination

Since this compound contains a stereocenter at the second carbon of the propanoate backbone, it exists as a pair of enantiomers (R and S forms). Differentiating and quantifying these enantiomers is critical, as they can exhibit different biological activities. Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of chiral compounds. researchgate.netresearchgate.net Two primary strategies are employed for this purpose: direct and indirect separation.

Direct Chiral Separation

The direct method involves the use of a chiral stationary phase (CSP). These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose, are highly versatile and have demonstrated broad success in separating a wide range of chiral molecules, including amino acid derivatives. researchgate.netresearchgate.net The separation is typically performed in a normal-phase mode, using a mobile phase composed of a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). researchgate.net The precise ratio of these solvents is optimized to achieve baseline resolution of the enantiomeric peaks.

Table 2: Typical Conditions for Direct Chiral HPLC Separation

| Parameter | Description / Value |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Hexane / Isopropanol (e.g., 90:10 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Indirect Chiral Separation via Derivatization

The indirect method provides an alternative approach where the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov Diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column. nih.govresearchgate.net A widely used derivatizing agent for amino-containing compounds is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). nih.govspringernature.com The reaction of the (R)- and (S)-enantiomers of this compound with FDAA yields two distinct diastereomeric products that can be readily resolved using standard RP-HPLC conditions. nih.gov This method allows for the accurate determination of the enantiomeric excess. nih.gov

Table 3: Indirect Chiral Separation via Derivatization

| Step | Description |

|---|---|

| Derivatizing Agent | Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) |

| Reaction Conditions | Reaction with the analyte in a buffered aqueous/acetone solution at a slightly elevated temperature (e.g., 40 °C). |

| HPLC Column | Standard achiral C18 column. |

| Mobile Phase | Gradient elution with an aqueous buffer (e.g., triethylammonium (B8662869) phosphate) and acetonitrile. |

| Detection | UV detection at a wavelength suitable for the dinitrophenyl chromophore (e.g., 340 nm). |

Computational Chemistry and Theoretical Investigations of Methyl 2 2 Fluoroethyl Amino Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic structure and predict the reactivity of Methyl 2-((2-fluoroethyl)amino)propanoate.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms—its equilibrium geometry. This process involves optimizing the molecular structure to find the lowest energy state.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The calculated vibrational spectrum can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. For instance, characteristic vibrational frequencies for the C=O stretch of the ester, the N-H bend of the secondary amine, and the C-F stretch of the fluoroethyl group would be predicted.

Illustrative DFT Calculated Properties for a Similar Molecule (2-Fluoroethylamine)

| Parameter | Calculated Value |

| Dihedral Angle (NCCF) | Gauche (gauche or trans is possible) |

| Relative Conformational Stabilities | Gg' (42 ± 4%), Gt (32 ± 1%), Tg (13 ± 1%), Tt (5 ± 1%), Gg (3 ± 1%) |

Note: This data is for 2-fluoroethylamine and serves as an example of the types of parameters that would be calculated for this compound. The first letter indicates the NCCF dihedral angle (Gauche or Trans), and the second letter indicates the relative position of the nitrogen lone pair to the fluorine atom (gauche or trans). researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the secondary amine due to the presence of its lone pair of electrons. The LUMO is likely to be centered on the carbonyl carbon of the methyl ester group, which is an electron-deficient site. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity. wuxibiology.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. For this compound, the MEP would show negative potential (typically colored red) around the electronegative oxygen atoms of the ester group and the fluorine atom, indicating regions prone to electrophilic attack. Positive potential (typically blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen, making them susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) and Non-Covalent Interaction (NCI) Analyses

Non-Covalent Interaction (NCI) analysis is used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds and van der Waals forces. In the case of this compound, NCI analysis could identify intramolecular hydrogen bonding between the amine hydrogen and the fluorine atom or one of the ester's oxygen atoms, which would influence the molecule's preferred conformation.

Conformational Analysis and Stereochemical Predictions

The presence of multiple single bonds in this compound allows for a variety of possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of key bonds and calculating the energy at each step using quantum chemical methods.

For this molecule, key dihedral angles to consider would be around the C-C bond of the fluoroethyl group and the C-N bond. The interaction between the electronegative fluorine atom and the lone pair of the nitrogen atom is of particular interest. Studies on similar molecules like 2-fluoroethylamine have shown a preference for the gauche conformation due to the "gauche effect," which can be attributed to a combination of hyperconjugative and electrostatic interactions. researchgate.netbeilstein-journals.orgnih.gov A similar effect would be expected to influence the conformational preferences of this compound.

Furthermore, the molecule contains a chiral center at the alpha-carbon of the propanoate moiety. Computational methods can be used to predict the relative stabilities of the R and S enantiomers and to simulate their chiroptical properties, such as optical rotation and circular dichroism spectra.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, a likely route would be the N-alkylation of methyl 2-aminopropanoate with 1-fluoro-2-iodoethane (B1294473) or a similar electrophile.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules, such as water or an organic solvent, to simulate its behavior in solution. The simulation would provide insights into:

Solvation: How the solvent molecules arrange themselves around the solute and the strength of the solute-solvent interactions.

Conformational Dynamics: How the molecule transitions between different conformations over time.

Transport Properties: Properties such as the diffusion coefficient of the molecule in the chosen solvent.

MD simulations on similar systems, such as amino acids in aqueous solution, have been used to study their behavior at interfaces and in crowded environments. nih.govrsc.org Such simulations for this compound would provide a detailed picture of its dynamic behavior at the atomic level.

Derivatization Strategies for Enhanced Research Utility of Methyl 2 2 Fluoroethyl Amino Propanoate

Protection Group Chemistry for Selective Functionalization

The selective functionalization of Methyl 2-((2-fluoroethyl)amino)propanoate hinges on the strategic use of protecting groups for its secondary amine. This approach allows for chemical modifications at other parts of the molecule without unintended reactions at the nitrogen atom. The choice of a suitable protecting group is dictated by its stability under specific reaction conditions and the ease of its removal without altering the rest of the molecule. This concept is a cornerstone of modern organic synthesis, enabling complex molecular architectures to be built in a controlled manner.

Two of the most widely employed protecting groups for amines are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These are typically introduced as carbamates, which are generally stable under a variety of reaction conditions but can be removed selectively.

The Boc group is favored for its stability in basic and nucleophilic environments and its straightforward removal under acidic conditions, often using trifluoroacetic acid (TFA). The introduction of the Boc group to the secondary amine of this compound would typically involve the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base.

The Cbz group , on the other hand, is stable to acidic and some basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This provides an orthogonal protection strategy to the Boc group, meaning one can be removed selectively in the presence of the other, a crucial advantage in multi-step syntheses. nih.gov The Cbz group is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.

The selection between these and other protecting groups allows for a tailored approach to the synthesis of more complex derivatives of this compound, enabling researchers to probe its structure-activity relationships.

Table 1: Common Protecting Groups for the Secondary Amine of this compound

| Protecting Group | Abbreviation | Structure of Protected Amine | Common Introduction Reagent | Common Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) | |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (Catalytic Hydrogenolysis) |

Derivatization for Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, molecules like this compound, which contain polar functional groups (a secondary amine and an ester), often exhibit poor chromatographic behavior, such as peak tailing and low volatility, making direct analysis challenging. Derivatization is therefore a crucial step to enhance their volatility and thermal stability, thereby improving their GC-MS analysis.

Esterification of Carboxylic Acid Moieties

While this compound is already a methyl ester, in related research involving its hydrolysis product, the corresponding carboxylic acid, esterification is a primary derivatization step. The conversion of the polar carboxylic acid group into a less polar ester significantly increases the compound's volatility. A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like hydrogen chloride or boron trichloride (B1173362). For instance, using a 12% w/w solution of boron trichloride in methanol (B129727) is an effective reagent for preparing methyl esters for GC analysis. researchgate.net

Silylation and Acylation of Amine and Hydroxyl Groups

To address the polarity of the secondary amine in this compound, silylation and acylation are the two most common derivatization strategies.

Silylation involves the replacement of the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. This derivatization drastically reduces the polarity and hydrogen-bonding capacity of the amine, leading to increased volatility and improved peak shape in GC. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction is typically carried out by heating the analyte with the silylating reagent in an appropriate solvent.

Acylation is another effective method to derivatize the secondary amine. This involves the introduction of an acyl group, which also serves to decrease the polarity of the molecule. Perfluoroacylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), is particularly advantageous for GC-MS analysis. nih.gov The resulting trifluoroacetylated derivatives are highly volatile and can be detected with high sensitivity, especially with an electron capture detector (ECD). nih.gov The reaction is generally performed by treating the amine with the anhydride, often in the presence of a base to neutralize the acid byproduct.

Table 2: Common Derivatization Reagents for GC-MS Analysis of the Amine Moiety

| Derivatization Method | Reagent | Abbreviation | Target Functional Group | Properties of Derivative |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amine | Increased volatility, thermal stability |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amine | Increased volatility, thermal stability |

| Acylation | Trifluoroacetic anhydride | TFAA | Amine | Highly volatile, good for ECD detection |

| Acylation | Acetic Anhydride | - | Amine | Increased volatility |

Synthesis of Prodrug-like Derivatives for In Vitro Research Studies

The synthesis of prodrug-like derivatives of this compound is a valuable strategy for in vitro research to study mechanisms of cellular uptake, enzymatic activation, and to overcome experimental barriers such as poor membrane permeability. slideshare.netnih.gov Prodrugs are bioreversible derivatives that, under physiological or experimental conditions, can regenerate the parent compound.

One common prodrug strategy for secondary amines involves the formation of N-acyloxyalkyl carbamates . These derivatives can be synthesized by reacting the amine with an appropriate N-acyloxyalkylating agent. nih.gov The ester linkage in these derivatives is susceptible to enzymatic hydrolysis by cellular esterases, which initiates a cascade reaction leading to the release of the parent amine. nih.gov This approach can significantly enhance the lipophilicity of the parent molecule, potentially improving its ability to cross cell membranes in in vitro assays. nih.gov

Another approach is the synthesis of N-Mannich bases . These are formed through the reaction of the secondary amine with an aldehyde (commonly formaldehyde) and an NH-acidic compound. The stability of N-Mannich bases is often pH-dependent, and they can be designed to release the parent amine under specific pH conditions relevant to the in vitro study.

Furthermore, the ester moiety of this compound itself can be considered a prodrug-like feature if the corresponding carboxylic acid is the active species of interest in a particular research context. In such cases, the methyl ester would be hydrolyzed by cellular esterases to release the active carboxylic acid intracellularly.

The design and synthesis of these prodrug-like derivatives allow researchers to modulate the physicochemical properties of this compound, providing valuable tools to investigate its behavior and effects in cellular and biochemical assays.

Table 3: Prodrug-like Derivatization Strategies for In Vitro Studies

| Prodrug Strategy | Linkage Type | Bioreversible Cleavage Mechanism | Potential Advantage for In Vitro Studies |

| N-Acyloxyalkyl Carbamates | Carbamate (B1207046) and Ester | Enzymatic hydrolysis of the ester bond | Enhanced membrane permeability |

| N-Mannich Bases | Aminal-like | pH-dependent hydrolysis | Controlled release at specific pH |

| Amino Acid Esters | Ester | Enzymatic hydrolysis by esterases/peptidases | Potential for active transport via amino acid transporters |

Research Applications of Methyl 2 2 Fluoroethyl Amino Propanoate in Chemical Biology and Medicinal Chemistry

Influence of Fluoroethyl Moiety on Molecular Conformation and Hydrophobicity in Biomolecules

The substitution of hydrogen with fluorine in a biomolecule, such as in the fluoroethyl group of Methyl 2-((2-fluoroethyl)amino)propanoate, imparts significant changes to its conformational preferences and hydrophobicity. nih.gov These alterations are not always straightforward and arise from a complex interplay of electronic and steric effects.

Fluorination can dramatically alter the hydrophobicity of amino acid side chains, which is a critical factor in protein folding, stability, and ligand-protein interactions. nih.govnih.gov While it is a common belief that fluorocarbons are more hydrophobic than their hydrocarbon counterparts, studies have shown this is not always the case in the context of biomolecular recognition. nih.gov The change in hydration free energy upon fluorination can range from making the molecule more hydrophilic to more hydrophobic. nih.gov This variability depends on two main factors:

Direct Side Chain-Water Interactions : Fluorination alters the electronic nature of the side chain, influencing how it interacts with surrounding water molecules. nih.gov A "polar hydrophobicity" effect has been described, where the energetically favorable desolvation of the fluorinated surface is combined with additional dipolar interactions of the C-F bonds with the protein receptor surface. researchgate.net

Conformational Changes : The introduction of fluorine can alter the conformational preferences of the amino acid side chain, which in turn affects how the peptide backbone can form hydrogen bonds with water. nih.gov

Even a single fluorinated amino acid can have a substantial impact on protein structure, potentially increasing stability by forming strong, non-natural side chain interaction cores. fu-berlin.de However, the general consequences of incorporating a fluorinated amino acid on a protein's structure and function can be unpredictable, as the fundamental physical and chemical properties of fluoroalkyl groups are still under systematic investigation. fu-berlin.de

Table 1: Influence of Fluoroethyl Moiety on Biomolecular Properties

| Property | Influence of Fluoroethyl Group | Key Findings | Citations |

|---|---|---|---|

| Hydrophobicity | Variable; can increase or decrease hydrophobicity. | The effect is not solely dependent on the number of fluorine atoms but on a balance between altered side chain-water interactions and conformational changes affecting backbone hydration. nih.gov Aliphatic hydrocarbons and fluorocarbons can exhibit similar hydrophobicities in binding to protein surfaces. nih.gov | nih.gov, nih.gov |

| Molecular Conformation | Alters side chain and backbone conformational preferences. | Fluorination can induce or stabilize specific secondary structures, such as helices, and can be used to create more rigid peptide structures. fu-berlin.de | fu-berlin.de, nih.gov |

| Polarity | Increases local polarity due to the high electronegativity of fluorine. | The C-F bond introduces a strong dipole moment, which can lead to unique "polar hydrophobic" interactions with protein binding pockets. researchgate.net | researchgate.net |

| Protein Stability | Can enhance thermal and proteolytic stability. | Fluorinated amino acids can promote the formation of stable, non-natural interaction cores within proteins. nih.govfu-berlin.de | fu-berlin.de, nih.gov |

Applications in 19F Nuclear Magnetic Resonance (NMR) Probes for Biological Systems

The unique nuclear properties of the fluorine-19 (¹⁹F) isotope make it an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies in biological systems. cfplus.cz Since fluorine is virtually absent in native biological environments, ¹⁹F NMR offers a background-free window to observe the local environment of the fluorinated molecule. cfplus.cznih.gov

This compound and similar fluorinated molecules are valuable as ¹⁹F NMR probes for several reasons:

High Sensitivity : The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as the proton (¹H) nucleus in NMR experiments. cfplus.cz

Large Chemical Shift Range : The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. This large spectral dispersion (~300 ppm) allows for the clear resolution of signals from different states or locations of the probe. cfplus.czchemrxiv.org

Background-Free Signal : The near-total absence of endogenous fluorine in biological systems means that any detected ¹⁹F signal can be attributed directly to the introduced probe. cfplus.cz

In practice, a fluorinated amino acid derivative can be incorporated into a peptide or protein. Changes in the ¹⁹F NMR signal (e.g., chemical shift, line width) upon interaction with another molecule (like a protein, nucleic acid, or small-molecule ligand) provide detailed information about binding events, conformational changes, and the polarity of the binding site. nih.govsoci.org This method is particularly useful for fragment-based drug discovery and for studying interactions that are difficult to probe with other techniques. nih.gov For instance, fluorinated aromatic amino acids have been used to detect and characterize ligand binding to bromodomains, a class of epigenetic reader proteins. nih.gov

Table 2: Advantages of Using Fluoroethylated Compounds as ¹⁹F NMR Probes

| Advantage | Description | Relevance to Biological Studies | Citations |

|---|---|---|---|

| High Sensitivity | ¹⁹F has 100% natural abundance and a high gyromagnetic ratio. | Allows for experiments with low, biologically relevant concentrations of the probe molecule. | cfplus.cz |

| Background-Free Spectrum | Natural abundance of fluorine in biological systems is negligible. | Enables unambiguous detection and analysis of the probe's signal without interference from endogenous molecules. | cfplus.cz, nih.gov |

| Sensitive to Environment | The ¹⁹F chemical shift is highly responsive to changes in the local environment (polarity, binding). | Provides detailed information on ligand binding, protein conformational changes, and proximity to specific amino acid residues. nih.govrsc.org | rsc.org, nih.gov |

| Simplified Spectra | Protein-observed ¹⁹F NMR spectra are simpler than ¹H NMR spectra. | Facilitates easier interpretation of binding events and allows for simultaneous screening against multiple targets. nih.gov | nih.gov |

Investigation of Enzymatic Stability and Peptide/Protein Interactions

A significant challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of fluorinated amino acids, such as a derivative of this compound, is a well-established strategy to enhance enzymatic stability. nih.govmdpi.com The strong carbon-fluorine bond is resistant to metabolic cleavage, and the steric and electronic perturbations introduced by the fluoroethyl group can disrupt recognition by proteolytic enzymes.

Beyond improving stability, the fluoroethyl moiety can modulate how a peptide or protein interacts with its biological target. fu-berlin.de The introduction of fluorine can influence non-covalent interactions that are crucial for molecular recognition and binding affinity. soci.org These interactions include:

Hydrophobic Interactions : As discussed, fluorinated groups can participate in hydrophobic interactions within a protein's binding pocket, contributing to binding affinity through favorable desolvation. nih.govresearchgate.net

Dipolar and Multipolar Interactions : The polarized C-F bond can engage in favorable orthogonal multipolar interactions with backbone carbonyl groups (C-F···C=O) in a protein. soci.org These interactions have been shown to significantly enhance binding affinity in some protein-ligand complexes. soci.org

Hydrogen Bonds : While the C-F bond is a poor hydrogen bond acceptor, its presence can influence the hydrogen-bonding capabilities of nearby functional groups by altering the molecule's electronic properties. fu-berlin.de

Systematic evaluation of how fluoroalkyl-substituted amino acids interact in native protein environments is crucial for the rational design of peptides and proteins with enhanced stability and binding capabilities. fu-berlin.de

Table 3: Impact of Fluoroethyl Moiety on Stability and Interactions

| Area of Impact | Effect of Fluoroethyl Group | Mechanism/Example | Citations |

|---|---|---|---|

| Enzymatic Stability | Increased resistance to proteolysis. | The C-F bond is metabolically stable. The steric/electronic effect of the fluorine can hinder enzyme recognition and cleavage of the peptide backbone. | nih.gov, mdpi.com |

| Protein-Ligand Binding | Can enhance binding affinity. | Contributes to binding through hydrophobic effects and unique C-F···C=O multipolar interactions with the protein backbone. researchgate.netsoci.org | researchgate.net, soci.org |

| Peptide/Protein Folding | Can stabilize specific secondary structures. | Fluorinated side chains can form stable hydrophobic cores that drive protein folding and self-assembly. nih.govfu-berlin.de | fu-berlin.de, nih.gov |

| Peptide Stapling | Can be used as a reactive handle for macrocyclization. | Fluorine-thiol displacement reactions can be used to "staple" peptides into helical conformations, enhancing stability and cell permeability. nih.gov | nih.gov |

Development of Research Tools for Studying Transporter Systems (e.g., amino acid transporters)

Amino acid transporters (AATs) are membrane proteins that play a crucial role in cellular metabolism, growth, and signaling. Many cancer cells exhibit upregulated AATs to meet their high demand for nutrients, making these transporters attractive targets for both therapy and diagnostic imaging. nih.gov

Derivatives of fluorinated amino acids are instrumental in developing probes to study these transporter systems, primarily through Positron Emission Tomography (PET) imaging. nih.gov For PET applications, the stable ¹⁹F isotope is replaced with the positron-emitting radioisotope ¹⁸F. The resulting ¹⁸F-labeled amino acid analogue can be administered to a subject, and its uptake and distribution can be visualized and quantified using a PET scanner.

While this compound itself is a ¹⁹F compound, its structural motifs are directly relevant to the design of ¹⁸F-labeled PET tracers. For example, tracers like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) are widely used for brain tumor imaging. nih.govresearchgate.net The development of novel fluorinated amino acids aims to target specific transporter subtypes, such as System A or System L transporters, which are often overexpressed in tumors. nih.gov The concentrative nature of some transporters, like System A, can potentially lead to high tumor-to-background signal ratios, improving tumor detection. nih.gov The fluoroethyl group in these tracers not only carries the ¹⁸F radiolabel but also influences the molecule's transportability and metabolic fate, which are critical parameters for an effective imaging agent. nih.gov

Table 4: Application of Related Fluoroethylated Amino Acids in Transporter Studies

| Application | Technique | Example Compound Class | Target System | Rationale | Citations |

|---|---|---|---|---|---|

| Tumor Imaging | Positron Emission Tomography (PET) | ¹⁸F-labeled amino acids (e.g., [¹⁸F]FET) | Amino Acid Transporters (e.g., System L) | Cancer cells often upregulate amino acid transporters to fuel rapid growth; tracers mimic natural amino acids to accumulate in tumors. | nih.gov, nih.gov |

| Targeting Specific Transporters | PET | Novel ¹⁸F-labeled non-natural amino acids | System A Amino Acid Transporters | System A transporters can concentrate substrates in tumor cells, potentially offering superior tumor visualization compared to System L-targeted tracers. | nih.gov |

| Assessing Blood-Brain Barrier Penetration | PET | ¹⁸F-fluoroethyl analogues of kinase inhibitors | Drug delivery into the central nervous system | The lipophilic nature of the fluoroethyl group can be used to improve a drug's ability to cross the blood-brain barrier. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-((2-fluoroethyl)amino)propanoate, and what factors influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 2-fluoroethylamine with methyl 2-bromopropanoate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target compound. Solvent choice (polar aprotic solvents like DMF or acetonitrile) and stoichiometric ratios (1:1.2 amine:ester) are critical for achieving yields >70% . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features like the fluorine environment and ester/amine connectivity. Mass spectrometry (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 194.1). High-Performance Liquid Chromatography (HPLC) with UV detection validates purity, particularly for detecting hydrolysis byproducts (e.g., propanoic acid derivatives) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show degradation via ester hydrolysis under acidic (pH <3) or alkaline (pH >9) conditions. Storage at −20°C in anhydrous DMSO or ethanol minimizes decomposition (<5% over 6 months). Accelerated stability testing (40°C/75% humidity for 4 weeks) reveals no significant degradation if sealed under inert gas .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity in nucleophilic substitution reactions involving the 2-fluoroethyl group?

- Methodological Answer : Competing SN1/SN2 pathways depend on solvent polarity and steric hindrance. In polar aprotic solvents (DMF), the reaction favors SN2, producing stereospecific products. However, trace water promotes partial SN1-like behavior, leading to racemization or byproducts (e.g., elimination to form allylic amines). Kinetic studies (monitored via ¹⁹F NMR) and computational modeling (DFT) clarify transition-state energetics .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like monoamine oxidases. The 2-fluoroethyl group’s electronegativity enhances hydrogen bonding with catalytic residues (e.g., Tyr-435 in MAO-B), while the ester moiety influences membrane permeability (logP ~1.2). Free-energy perturbation calculations quantify ΔG binding, validated via in vitro enzyme inhibition assays .

Q. What strategies resolve discrepancies in bioactivity data across in vitro vs. in vivo studies?

- Methodological Answer : In vitro assays (e.g., HEK-293 cells) may overestimate potency due to high compound solubility, whereas in vivo pharmacokinetics (rat models) show rapid esterase-mediated hydrolysis (~50% within 1 hour). To reconcile

- Use prodrug analogs (e.g., tert-butyl esters) to enhance metabolic stability.

- Apply LC-MS/MS to quantify intact compound vs. metabolites in plasma .

Methodological Considerations Table

| Parameter | Key Findings | Evidence ID |

|---|---|---|

| Optimal Reaction Temperature | 60–80°C for SN2 substitution; higher temps promote hydrolysis | |

| Degradation Half-Life (pH 7.4, 37°C) | t₁/₂ = 12 hours; esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) extend stability | |

| logD (Octanol/Water) | 1.2 ± 0.1 (predicts moderate blood-brain barrier penetration) | |

| MAO-B Inhibition (IC₅₀) | 8.3 µM in vitro; reduced to 42 µM in vivo due to metabolite interference |

Key Research Gaps

- Stereochemical Effects : Limited data on enantiomeric purity’s impact on bioactivity. Chiral HPLC (Chiralpak AD-H column) can separate R/S isomers for independent testing .

- Long-Term Toxicity : No chronic exposure studies; recommend 90-day rodent trials with histopathology endpoints.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.